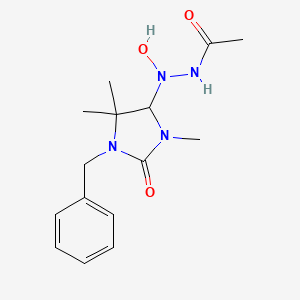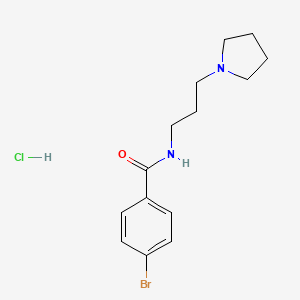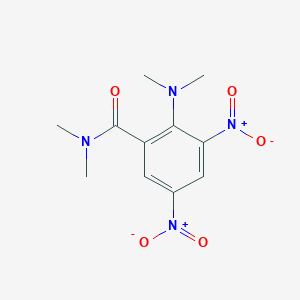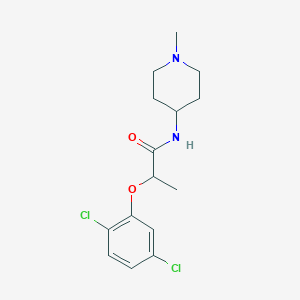
2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE is a compound belonging to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. Phthalimides are imide derivatives of phthalic anhydrides .
Vorbereitungsmethoden
The synthesis of 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE typically involves the reaction of phthalic anhydride with hexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Analyse Chemischer Reaktionen
2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Wissenschaftliche Forschungsanwendungen
2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-HEXYL-ACETAMIDE include:
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate: This compound has a similar phthalimide structure but with different substituents.
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanethioamide: Another phthalimide derivative with a thioamide group.
The uniqueness of this compound lies in its specific hexyl substitution, which imparts distinct chemical and biological properties compared to other phthalimide derivatives.
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-hexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-4-7-10-17-14(19)11-18-15(20)12-8-5-6-9-13(12)16(18)21/h5-6,8-9H,2-4,7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLSVDUWLXBMTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5108493.png)
![4-(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5108494.png)
![1-(1-cyclopenten-1-ylcarbonyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5108495.png)
![1-(3,4-dimethylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5108507.png)


![1,3-DIMETHYL-5-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5108537.png)


![(5Z)-3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5108554.png)
![N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5108557.png)

![N-[(3S)-2-oxo-3-azepanyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5108581.png)
![N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5108592.png)
